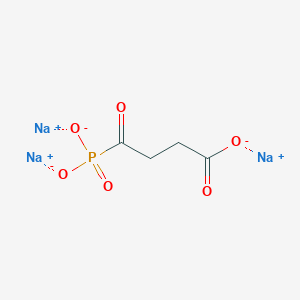

Succinyl phosphonate trisodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Metalloenzyme Interaction

Succinyl phosphonate trisodium salt is relevant in the context of metalloenzymes. For instance, foscarnet, a trisodium salt, interacts with carbonic anhydrase isozymes, acting either as an activator or inhibitor. This interaction has been kinetically investigated, and the X-ray structure of its adduct with human carbonic anhydrase I has been resolved. It serves as an example of a phosphonate zinc-binding group in metalloenzyme inhibitors (Temperini, Innocenti, Guerri, Scozzafava, Rusconi, & Supuran, 2007).

Coordination Chemistry

The coordination behavior of phosphonoformate trisodium salt is a field of interest in chemistry. This compound selectively inhibits the pyrophosphate binding site on viral polymerases, being used as an antiviral medication. However, its coordination behavior with (earth) alkaline and transition metals remains under-explored, with recent insights reported in this area (Martens, Mastropierro, Cutolo, Colamonico, Barile, Capriati, & Karaghiosoff, 2019).

Drug Delivery Systems

Succinyl phosphonate trisodium salt has applications in drug delivery systems. Ionic hydrogels based on chitosan cross-linked with 6-phosphogluconic trisodium salt exhibit first-order release kinetics. These hydrogels are non-toxic, don't cause dermal irritation, have adequate adhesion force, and can be used as drug vehicles for topical administration or wound dressings (Martínez-Martínez, Rodríguez-Berna, González-Álvarez, Hernández, Corma, Bermejo, Merino, & González-Álvarez, 2018).

Environmental Chemistry

Phosphonates, which include trisodium salts, are extensively used as chelating agents and scale inhibitors in various technical and industrial applications. Their environmental behavior is unique due to strong surface interactions, resulting in significant removal in technical and natural systems. Further study in this area, including speciation of these compounds, is needed (Nowack, 2003).

Water Treatment

Organic (poly)phosphonates, including certain trisodium salts, are employed as mineral scale and corrosion inhibitors in water treatment. Understanding their precipitation phenomena and the formation of complexes, such as with calcium, is crucial for optimizing their use in industrial applications (Demadis & Katarachia, 2004).

Heavy Metal Uptake

A phosphonate-rich organosilica layered hybrid material made of 3-(trihydroxysilyl)propyl methylphosphonate, monosodium salt, shows high metal uptake capacity for heavy metal ions like Cu(2+), Pb(2+), and Cd(2+). This capability can be significant for environmental applications, such as water purification and heavy metal ion removal (Daikopoulos, Bourlinos, Georgiou, Deligiannakis, Zbořil, & Karakassides, 2014).

properties

IUPAC Name |

trisodium;4-oxo-4-phosphonatobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O6P.3Na/c5-3(6)1-2-4(7)11(8,9)10;;;/h1-2H2,(H,5,6)(H2,8,9,10);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBOYEUINLIJDF-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)P(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na3O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinyl phosphonate trisodium salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-morpholin-4-ylethyl)purine-2,6-dione](/img/structure/B2413881.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2413882.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2413887.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2413888.png)

![1-(3-Amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl)-2,2-dimethyl-1-propanone](/img/structure/B2413902.png)